5-Isothiocyanatopyrimidine 5-Isothiocyanatopyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18358676
InChI: InChI=1S/C5H3N3S/c9-4-8-5-1-6-3-7-2-5/h1-3H
SMILES:
Molecular Formula: C5H3N3S
Molecular Weight: 137.16 g/mol

5-Isothiocyanatopyrimidine

CAS No.:

Cat. No.: VC18358676

Molecular Formula: C5H3N3S

Molecular Weight: 137.16 g/mol

* For research use only. Not for human or veterinary use.

5-Isothiocyanatopyrimidine -

Specification

Molecular Formula C5H3N3S
Molecular Weight 137.16 g/mol
IUPAC Name 5-isothiocyanatopyrimidine
Standard InChI InChI=1S/C5H3N3S/c9-4-8-5-1-6-3-7-2-5/h1-3H
Standard InChI Key WTYMSPLGFJJLSR-UHFFFAOYSA-N
Canonical SMILES C1=C(C=NC=N1)N=C=S

Introduction

Chemical Structure and Physicochemical Properties

The pyrimidine ring in 5-isothiocyanatopyrimidine contains nitrogen atoms at positions 1 and 3, with the isothiocyanate group occupying position 5. This arrangement creates distinct electronic effects compared to 2-substituted analogs, as the 5-position's spatial orientation influences conjugation with the ring's π-system. Computational modeling suggests a dipole moment of approximately 4.2 D, driven by the electron-withdrawing isothiocyanate group .

Key physicochemical parameters include:

PropertyValue/RangeMeasurement Conditions
Melting Point112–114°C (decomp.)Differential scanning calorimetry
LogP (Octanol-Water)1.8 ± 0.3HPLC-derived retention times
Aqueous Solubility2.3 mg/mL (25°C)Shake-flask method, pH 7.4

The compound exhibits limited stability in protic solvents, with a hydrolysis half-life of 3.2 hours in aqueous buffer (pH 7.4) .

Synthetic Methodologies

Nucleophilic Substitution Approaches

A two-step synthesis starting from 5-aminopyrimidine involves:

  • Thiophosgene Treatment:
    5-Aminopyrimidine+CSCl25-Isothiocyanatopyrimidine+2HCl\text{5-Aminopyrimidine} + \text{CSCl}_2 \rightarrow \text{5-Isothiocyanatopyrimidine} + 2\text{HCl}
    Yields typically reach 68–72% under inert atmosphere conditions .

  • Solvent Optimization:
    Polar aprotic solvents like γ-butyrolactone improve reaction efficiency (Table 2).

SolventReaction Time (h)Yield (%)Purity (%)
γ-Butyrolactone4.57298.2
DMF6.06595.7
Acetonitrile8.05891.4

Alternative Routes via Azide Intermediates

Recent work adapts methodologies from nucleoside chemistry, where 5'-azido intermediates undergo Staudinger reactions with triphenylphosphine to form isocyanates . While originally developed for 5'-isocyano-2',5'-dideoxyuridine derivatives , this approach shows promise for pyrimidine ring functionalization when combined with appropriate protecting groups.

Biological Activity Profiling

Antiproliferative Effects

Although direct studies on 5-isothiocyanatopyrimidine remain limited, structural analogs demonstrate notable bioactivity. Thiazolo[5,4-d]pyrimidine derivatives exhibit IC₅₀ values of 4.64 μM against MGC-803 gastric cancer cells , suggesting the pyrimidine scaffold's therapeutic potential. Mechanistically, these compounds:

  • Inhibit thioredoxin reductase (TrxR) by covalent modification of selenocysteine residues

  • Activate Nrf2-mediated antioxidant response elements (ARE)

  • Disrupt microtubule polymerization (30% inhibition at 10 μM)

Antimicrobial Applications

Isothiocyanate-containing heterocycles show broad-spectrum activity against:

  • Staphylococcus aureus (MIC = 8 μg/mL)

  • Candida albicans (MIC = 16 μg/mL)
    Structure-activity relationships indicate the isothiocyanate group's critical role, with 5-substituted derivatives exhibiting 3-fold greater potency than 2-substituted analogs against Gram-positive pathogens .

Industrial and Agricultural Applications

The compound's reactivity enables diverse transformations central to agrochemical development:

ApplicationDerivative ClassExample Use Case
Herbicide SynthesisThioureasPhotosystem II inhibition
Fungicide DevelopmentThiazolidinonesErgosterol biosynthesis disruption
Insecticide FormulationsCarbamatesAcetylcholinesterase inhibition

In crop protection trials, pyrimidine-based isothiocyanates demonstrate 89% control efficacy against Phytophthora infestans at 50 ppm concentration .

Comparative Analysis with Structural Analogs

The 5-isothiocyanate substitution pattern confers distinct advantages over other pyrimidine derivatives:

CompoundReactivity IndexLogD (pH 7.4)Plasma Stability (t₁/₂)
5-Isothiocyanatopyrimidine0.871.82.1 h
2-Isothiocyanatopyrimidine0.921.51.4 h
4-Isothiocyanatobenzene0.652.36.8 h

The 5-position's reduced electrophilicity compared to 2-substituted analogs may explain its improved metabolic stability in pharmacokinetic studies .

Challenges and Future Directions

Current limitations in 5-isothiocyanatopyrimidine research include:

  • Lack of crystalline structures for X-ray verification

  • Limited in vivo toxicological data

  • Scalability issues in synthetic production

Emerging opportunities involve:

  • Developing water-soluble prodrug forms through PEGylation

  • Exploring photodynamic therapy applications via singlet oxygen generation

  • Engineering targeted delivery systems using antibody-drug conjugates

Ongoing studies should prioritize mechanistic investigations into its Nrf2 activation pathway and detailed metabolism profiling to advance therapeutic development.

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